molecular formula C21H21FN2O3S2 B11103608 ethyl (2R,3R,4R)-5-cyano-6-[(4-fluorobenzyl)sulfanyl]-2-hydroxy-2-methyl-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyridine-3-carboxylate

ethyl (2R,3R,4R)-5-cyano-6-[(4-fluorobenzyl)sulfanyl]-2-hydroxy-2-methyl-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B11103608
M. Wt: 432.5 g/mol
InChI Key: OPQPKFUHWQRRKY-LVCYWYKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL (2R,3R,4R)-5-CYANO-6-[(4-FLUOROBENZYL)SULFANYL]-2-HYDROXY-2-METHYL-4-(2-THIENYL)-1,2,3,4-TETRAHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a cyano group, a fluorobenzyl group, and a thienyl group, which contribute to its diverse chemical properties.

Preparation Methods

The synthesis of ETHYL (2R,3R,4R)-5-CYANO-6-[(4-FLUOROBENZYL)SULFANYL]-2-HYDROXY-2-METHYL-4-(2-THIENYL)-1,2,3,4-TETRAHYDRO-3-PYRIDINECARBOXYLATE involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Formation of the pyridine ring: This step involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the cyano group: This is usually achieved through nucleophilic substitution reactions.

    Attachment of the fluorobenzyl group: This step involves the use of fluorobenzyl halides in the presence of a base.

    Incorporation of the thienyl group: This is typically done through cross-coupling reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

ETHYL (2R,3R,4R)-5-CYANO-6-[(4-FLUOROBENZYL)SULFANYL]-2-HYDROXY-2-METHYL-4-(2-THIENYL)-1,2,3,4-TETRAHYDRO-3-PYRIDINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the cyano group to an amine group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ETHYL (2R,3R,4R)-5-CYANO-6-[(4-FLUOROBENZYL)SULFANYL]-2-HYDROXY-2-METHYL-4-(2-THIENYL)-1,2,3,4-TETRAHYDRO-3-PYRIDINECARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ETHYL (2R,3R,4R)-5-CYANO-6-[(4-FLUOROBENZYL)SULFANYL]-2-HYDROXY-2-METHYL-4-(2-THIENYL)-1,2,3,4-TETRAHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

ETHYL (2R,3R,4R)-5-CYANO-6-[(4-FLUOROBENZYL)SULFANYL]-2-HYDROXY-2-METHYL-4-(2-THIENYL)-1,2,3,4-TETRAHYDRO-3-PYRIDINECARBOXYLATE can be compared with similar compounds such as:

    ETHYL (2R,3R,4R)-5-CYANO-6-[(4-CHLOROBENZYL)SULFANYL]-2-HYDROXY-2-METHYL-4-(2-THIENYL)-1,2,3,4-TETRAHYDRO-3-PYRIDINECARBOXYLATE: This compound has a chlorobenzyl group instead of a fluorobenzyl group, which may affect its reactivity and biological activity.

    ETHYL (2R,3R,4R)-5-CYANO-6-[(4-METHYLBENZYL)SULFANYL]-2-HYDROXY-2-METHYL-4-(2-THIENYL)-1,2,3,4-TETRAHYDRO-3-PYRIDINECARBOXYLATE:

The uniqueness of ETHYL (2R,3R,4R)-5-CYANO-6-[(4-FLUOROBENZYL)SULFANYL]-2-HYDROXY-2-METHYL-4-(2-THIENYL)-1,2,3,4-TETRAHYDRO-3-PYRIDINECARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H21FN2O3S2

Molecular Weight

432.5 g/mol

IUPAC Name

ethyl (2R,3R,4R)-5-cyano-6-[(4-fluorophenyl)methylsulfanyl]-2-hydroxy-2-methyl-4-thiophen-2-yl-3,4-dihydro-1H-pyridine-3-carboxylate

InChI

InChI=1S/C21H21FN2O3S2/c1-3-27-20(25)18-17(16-5-4-10-28-16)15(11-23)19(24-21(18,2)26)29-12-13-6-8-14(22)9-7-13/h4-10,17-18,24,26H,3,12H2,1-2H3/t17-,18+,21-/m1/s1

InChI Key

OPQPKFUHWQRRKY-LVCYWYKZSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H](C(=C(N[C@]1(C)O)SCC2=CC=C(C=C2)F)C#N)C3=CC=CS3

Canonical SMILES

CCOC(=O)C1C(C(=C(NC1(C)O)SCC2=CC=C(C=C2)F)C#N)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.